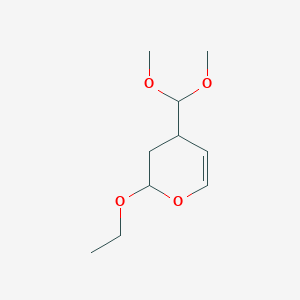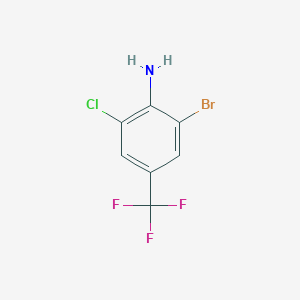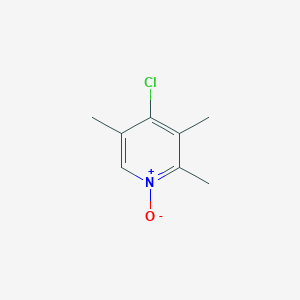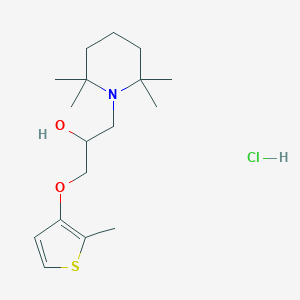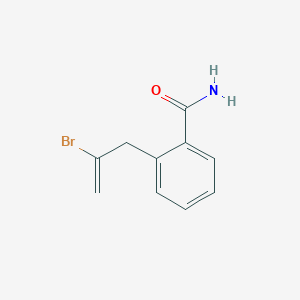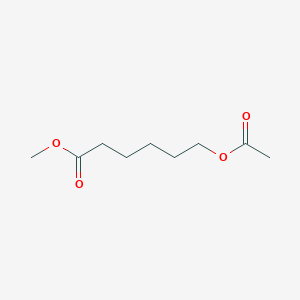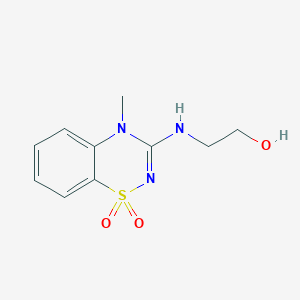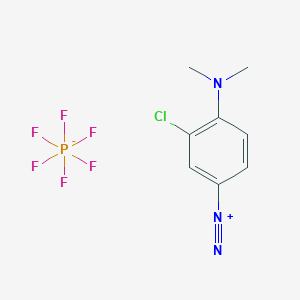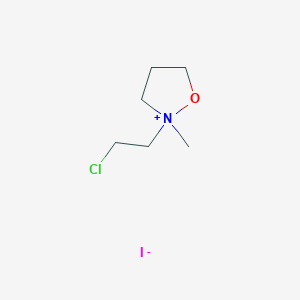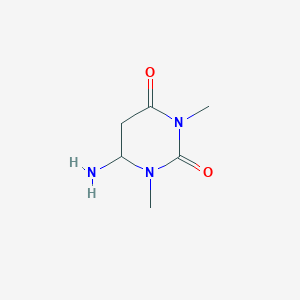
6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione, also known as ADDA, is a cyclic dipeptide synthesized from two molecules of L-alanine. ADDA has been found to exhibit various biological activities such as antibacterial, antifungal, antitumor, and immunosuppressive effects.
Mécanisme D'action
The mechanism of action of 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione is not fully understood. However, it has been suggested that 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione may inhibit bacterial and fungal growth by disrupting the cell membrane and inhibiting protein synthesis.
Effets Biochimiques Et Physiologiques
6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells such as human leukemia cells and breast cancer cells. 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione has also been found to have immunosuppressive effects by inhibiting the production of cytokines such as interleukin-2 and interferon-gamma.
Avantages Et Limitations Des Expériences En Laboratoire
6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, there are also some limitations to using 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione. One potential area of study is the development of new synthetic methods for 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione that improve its solubility and purity. Another area of research is the investigation of the mechanism of action of 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione, which could lead to the development of new antibacterial and antifungal agents. Additionally, further research is needed to explore the potential use of 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione as an immunosuppressive agent in the treatment of autoimmune disorders.
Méthodes De Synthèse
6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione can be synthesized through the condensation of two molecules of L-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione.
Applications De Recherche Scientifique
6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione has been extensively studied for its various biological activities. It has been found to exhibit antibacterial activity against various gram-positive and gram-negative bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione has also been shown to have antifungal activity against various fungi such as Candida albicans and Aspergillus niger.
Propriétés
Numéro CAS |
104497-09-8 |
|---|---|
Nom du produit |
6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione |
Formule moléculaire |
C6H11N3O2 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
6-amino-1,3-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H11N3O2/c1-8-4(7)3-5(10)9(2)6(8)11/h4H,3,7H2,1-2H3 |
Clé InChI |
JQFUGYKLPMWFDP-UHFFFAOYSA-N |
SMILES |
CN1C(CC(=O)N(C1=O)C)N |
SMILES canonique |
CN1C(CC(=O)N(C1=O)C)N |
Synonymes |
6-aminodihydro-1,3-dimethyl-2,4(1H,3H) –pyrimidinedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12928.png)
